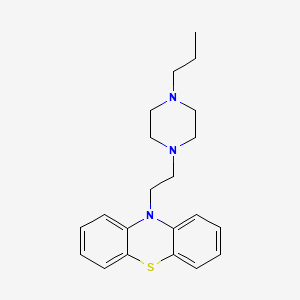
Epirotenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epirotenone is a stereoisomer of the natural compound rotenone, which is known for its inhibitory effects on mitochondrial NADH-ubiquinone reductase.
Preparation Methods
Epirotenone can be synthesized from rotenone through a series of chemical reactions. One common method involves the demethylation of rotenone derivatives using boron tribromide, followed by recyclization of the E-ring using sodium bicarbonate . This process yields both 5′α-epirotenone and 5′β-epirotenone, which are the two stereoisomers of this compound .
Chemical Reactions Analysis
Epirotenone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, such as dehydrorotenone.
Reduction: Reduction reactions can convert this compound into other compounds with different biological activities.
Substitution: This compound can undergo substitution reactions, particularly at the C-12 position, leading to the formation of new derivatives.
Common reagents used in these reactions include boron tribromide for demethylation and sodium bicarbonate for recyclization . Major products formed from these reactions include 5′α-epirotenone, 5′β-epirotenone, and other rotenone derivatives .
Scientific Research Applications
Epirotenone has been extensively studied for its inhibitory effects on mitochondrial NADH-ubiquinone reductase. This enzyme is crucial for the electron transport chain in mitochondria, and its inhibition can lead to various biological effects . This compound has been used in research to study the structure and function of this enzyme, as well as its role in cellular respiration .
Its ability to inhibit mitochondrial enzymes makes it a candidate for studying neurodegenerative diseases and other conditions related to mitochondrial dysfunction .
Mechanism of Action
Epirotenone exerts its effects by binding to the rotenone-binding site on mitochondrial NADH-ubiquinone reductase. This binding inhibits the enzyme’s activity, disrupting the electron transport chain and reducing ATP production . The inhibition pattern of this compound varies depending on its concentration and the presence of other quinones .
Comparison with Similar Compounds
Epirotenone is similar to other rotenone derivatives, such as 5′α-rotenone and 5′β-rotenone. its unique stereochemistry gives it distinct inhibitory properties . Compared to rotenone, this compound has a different binding affinity and inhibition pattern, making it a valuable tool for studying the structure and function of mitochondrial enzymes .
Similar compounds include:
Properties
CAS No. |
24946-59-6 |
|---|---|
Molecular Formula |
C23H22O6 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(1R,6R,13R)-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one |
InChI |
InChI=1S/C23H22O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,16,20-21H,1,8,10H2,2-4H3/t16-,20+,21-/m1/s1 |
InChI Key |
JUVIOZPCNVVQFO-TYCQWZJGSA-N |
Isomeric SMILES |
CC(=C)[C@H]1CC2=C(O1)C=CC3=C2O[C@H]4COC5=CC(=C(C=C5[C@H]4C3=O)OC)OC |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


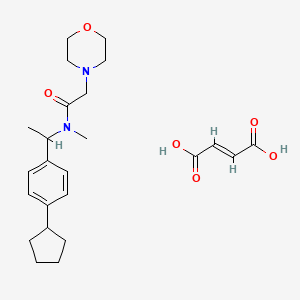
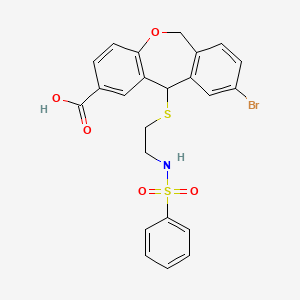
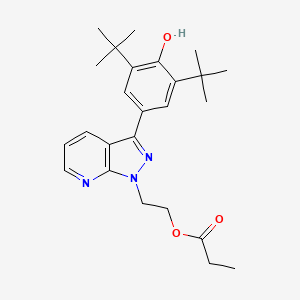
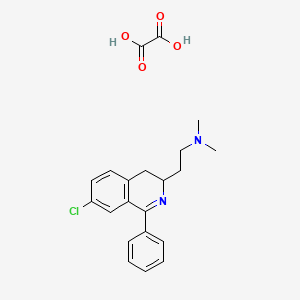
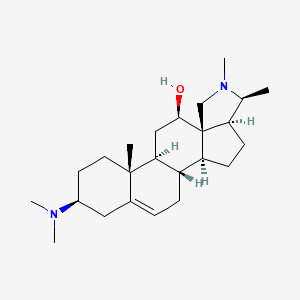

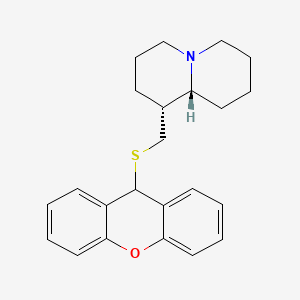
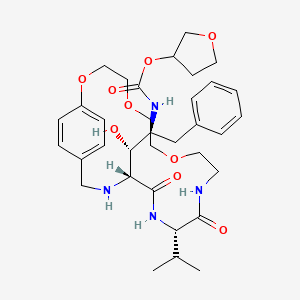
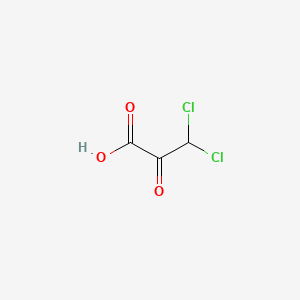

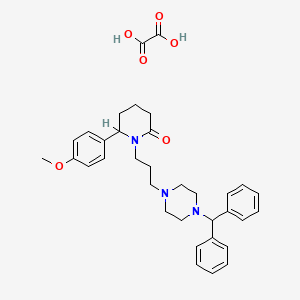
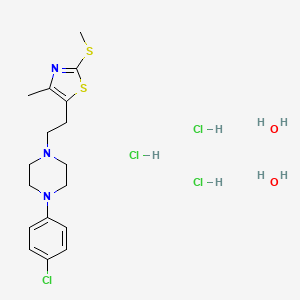
![2-(4-chlorophenoxy)-N'-[2-(1,4,5-oxadiazepan-4-yl)ethyl]acetohydrazide;hydrochloride](/img/structure/B12745770.png)
